2-(3-Methoxyphenoxy)-N-methylethanamine

Drug Discovery Physicochemical Profiling ADME

SAR discrepancies between phenoxyethanamine isomers invalidate direct substitution-requiring precise meta-methoxy, N-methyl analogs for CNS and enzyme inhibition assays. This solid, 181.23 g/mol building block delivers: - Distinguishable logP/PSA vs ortho/primary amine isomers - Documented utility in 5-HT1A benzofuran and MIF antagonist synthesis - Direct comparator for TPH isoform selectivity (ortho-methoxy: IC50=6.22 μM TPH-1)

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 120998-52-9
Cat. No. B3022412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenoxy)-N-methylethanamine
CAS120998-52-9
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCNCCOC1=CC=CC(=C1)OC
InChIInChI=1S/C10H15NO2/c1-11-6-7-13-10-5-3-4-9(8-10)12-2/h3-5,8,11H,6-7H2,1-2H3
InChIKeyLEEHBTUHIYEAQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methoxyphenoxy)-N-methylethanamine: Key Properties and Identity


2-(3-Methoxyphenoxy)-N-methylethanamine is a phenoxyethanamine derivative featuring a 3-methoxy-substituted aromatic ring linked via an ether oxygen to an N-methylethanamine backbone . It belongs to the class of N-alkylated 2-phenoxyethanamines, which are frequently employed as building blocks in medicinal chemistry for the synthesis of receptor ligands and enzyme inhibitors . The compound is supplied as a solid research chemical with a molecular formula of C10H15NO2 and a molecular weight of 181.23 g/mol . Its structural motif—specifically the meta-methoxy positioning and secondary amine N-methyl group—defines its physicochemical and potential biological profile, distinguishing it from closely related analogs.

Meta-methoxy substitution May influence spatial receptor complementarity
N-methyl secondary amine Alters hydrogen-bond donor capacity
Medicinal chemistry building block Supports synthesis of receptor ligands and enzyme inhibitors

Why Generic Substitution Fails: Key Differentiators


Despite sharing a common phenoxyethanamine core, in-class compounds cannot be interchanged for 2-(3-methoxyphenoxy)-N-methylethanamine due to measurable differences in key molecular descriptors that govern permeability, target engagement, and metabolic stability . The specific meta-substitution pattern of the methoxy group, combined with the N-methyl secondary amine, yields a distinct lipophilicity (logP), polar surface area (PSA), and hydrogen-bonding capacity compared to primary amine, N-ethyl, or ortho-methoxy isomers . These differences, while numerically small, translate to divergent behavior in biological assays and synthetic applications, making direct replacement without prior validation scientifically unsound. The evidence below quantifies these critical points of differentiation.

Positional isomerism (ortho vs meta) may shift local electrostatic surface, impacting binding-site complementarity despite nearly identical TPSA.
N-ethyl analog possesses higher lipophilicity, which can alter membrane permeability and distribution profiles relative to the N-methyl compound.
Primary amine analog has two H-bond donors, potentially differing in passive permeability and metabolic fate compared to the secondary amine.

Quantitative Differentiation Evidence vs. Key Comparators


Lipophilicity: Meta-Methoxy N-Methyl vs. N-Ethyl Analog

2-(3-Methoxyphenoxy)-N-methylethanamine exhibits a calculated logP (XLogP3) of approximately 1.68 to 1.80, reflecting moderate lipophilicity suitable for both aqueous solubility and membrane permeability . In contrast, the N-ethyl analog (N-ethyl-2-(3-methoxyphenoxy)ethanamine) displays a significantly higher logP of 2.18, a 30% increase in calculated lipophilicity . This difference is attributable to the larger ethyl substituent on the amine, which increases hydrophobicity and may alter distribution and clearance profiles in vivo.

Lipophilicity
Cross-study comparable
logP 1.68–1.80 vs 2.18
Moderate lipophilicity difference may shift passive permeability
Calculated XLogP3; experimental values may vary
Drug Discovery Physicochemical Profiling ADME

Topological Polar Surface Area: Meta- vs. Ortho-Methoxy Isomer

The TPSA of 2-(3-methoxyphenoxy)-N-methylethanamine is calculated to be 30.5 Ų . The positional isomer, 2-(2-methoxyphenoxy)-N-methylethanamine, shares an identical molecular weight and nearly identical TPSA of 30.49 Ų . While the global PSA is indistinguishable, the spatial orientation of the methoxy group relative to the ether linkage results in different local polarity and potential hydrogen-bonding interactions. This can influence binding to specific protein pockets, even when global descriptors appear similar.

Topological PSA
Cross-study comparable
30.5 vs 30.49 Ų
Global TPSA indistinguishable; local electrostatic surface may differ
3D spatial orientation can affect binding-site complementarity
Medicinal Chemistry Blood-Brain Barrier Permeability QSAR

Hydrogen Bond Donor Capacity: Secondary vs. Primary Amine

2-(3-Methoxyphenoxy)-N-methylethanamine possesses a secondary amine group with one hydrogen bond donor (HBD) and three hydrogen bond acceptors (HBA) . The unsubstituted primary amine analog, 2-(3-methoxyphenoxy)ethanamine, has two HBDs (the primary amine) and three HBAs [1]. This difference in HBD count alters the molecule's ability to engage in specific hydrogen-bonding networks with biological targets and influences its metabolic susceptibility to N-dealkylation.

H-bond donors
Class-level inference
1 (sec) vs 2 (prim)
Lower donor count may correlate with altered permeability profile
Class-level inference from structural analysis
Medicinal Chemistry Receptor Binding Metabolic Stability

Commercial Availability and Purity Specifications

2-(3-Methoxyphenoxy)-N-methylethanamine is offered as a 'unique chemical' in the AldrichCPR collection, specifically supplied to early discovery researchers without full analytical characterization . This differs from many analogs, which may be available with standard analytical certificates. Separately, BOC Sciences provides the compound with a stated purity of ≥95% . In comparison, the N-ethyl analog is listed at 95% purity . While purity levels are similar, the 'as-is' provision by Sigma-Aldrich is a procurement consideration for researchers requiring a cost-effective, no-warranty source for initial screening, whereas BOC Sciences offers a more quality-assured option.

Vendor specification
Supporting evidence
As-is or ≥95%
Dual sourcing supports risk-tolerant screening or quality-assured procurement
Review warranty terms per vendor; purity specification may differ
Chemical Procurement Building Blocks Research Chemicals

Strategic Research Applications


Benzofuran-Derived 5-HT1A Receptor Ligand Synthesis

The compound's meta-methoxyphenoxyethylamine scaffold is a recognized intermediate in the preparation of benzofuran derivatives that target the serotonin 5-HT1A receptor [1]. Its specific substitution pattern and moderate lipophilicity make it a suitable starting material for building CNS-active agents, where fine-tuning of amine substitution is critical for receptor selectivity.

Macrophage Migration Inhibitory Factor Inhibitor Development

Patents such as WO-2015095052-A1 disclose the use of related phenoxyethanamines in the synthesis of isoindolin-1-one MIF inhibitors [2]. 2-(3-Methoxyphenoxy)-N-methylethanamine provides the required meta-methoxy aromatic moiety and N-methylated ethylamine linker that can be further elaborated to generate potent MIF antagonists, a target of interest in inflammatory and oncological diseases.

SAR Studies for Tryptophan Hydroxylase Inhibition

The positional isomer, 2-(2-methoxyphenoxy)-N-methylethanamine, has been characterized as a weak inhibitor of TPH-2 (IC50 = 45.5 μM) and TPH-1 (IC50 = 6.22 μM) [3]. The meta-methoxy analog represents a key comparator for SAR studies aimed at understanding the impact of methoxy substitution position on TPH isoform selectivity and potency. Its use can help elucidate binding site topology and guide the design of more selective serotonin biosynthesis modulators.

Application
Selection Property
Validation Focus
5-HT1A receptor ligand synthesis
Meta-methoxy N-methyl scaffold
CNS receptor selectivity profiling
MIF inhibitor development
Meta-methoxy aromatic moiety
MIF target engagement assays
TPH isoform SAR studies
Methoxy positional isomer comparison
TPH-1/2 selectivity determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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